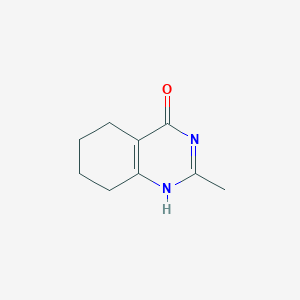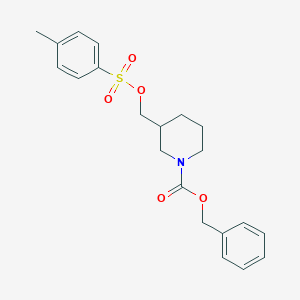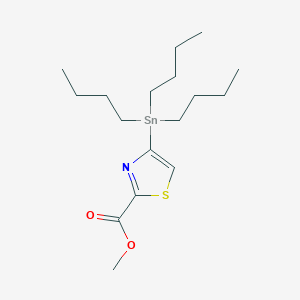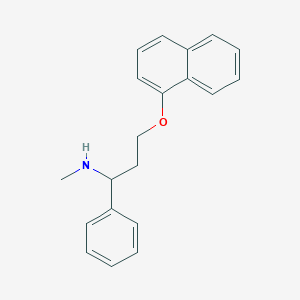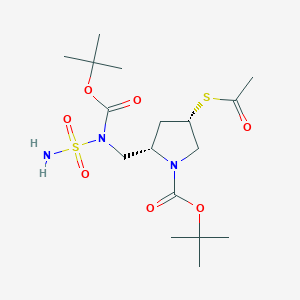
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, also known as (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, is a useful research compound. Its molecular formula is C17H31N3O7S2 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and derivatives, including the structural motif of various natural products and therapeutically relevant compounds. This methodology facilitates the creation of diverse N-heterocycles like piperidines, pyrrolidines, and azetidines (Philip et al., 2020).
Heterocyclic Aromatic Amines in Food Safety
Heterocyclic aromatic amines (HAAs), including PhIP, are known carcinogens formed during meat processing. Extensive research has focused on their formation, analysis, and mitigation. Factors like processing temperature, time, and meat's chemical composition affect HAAs formation. Strategies such as using natural or synthetic flavorings, antioxidant-rich marinades, and pre-processing techniques like microwave heating can attenuate these compounds. Post dietary intake, HAAs are metabolized by various enzymes, leading to DNA adducts considered biomarkers for exposure assessment. There's a positive correlation between the intake of red and processed meat and an increased risk of cancer incidence, highlighting the need for effective HAAs reduction during food processing and controlled dietary intake to promote human health (Chen et al., 2020).
Synthetic Phenolic Antioxidants in the Environment
Synthetic phenolic antioxidants (SPAs) are prevalent in various industrial and commercial products to retard oxidation and prolong shelf life. Recent studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs, like BHT and DBP, have been detected in diverse environmental matrices and human tissues. Their transformation products, detected in both environmental and human samples, suggest potential health risks. Toxicity studies indicate that some SPAs could induce hepatic toxicity, endocrine disruption, or carcinogenic effects. Future research should focus on contamination and environmental behaviors of novel SPAs, toxicity effects of co-exposure, and the development of SPAs with lower toxicity and migration ability (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O7S2/c1-11(21)28-13-8-12(19(10-13)14(22)26-16(2,3)4)9-20(29(18,24)25)15(23)27-17(5,6)7/h12-13H,8-10H2,1-7H3,(H2,18,24,25)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUKLCMHGCYRP-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

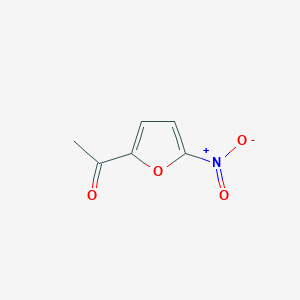
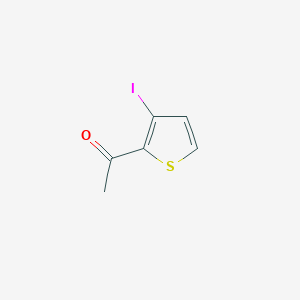
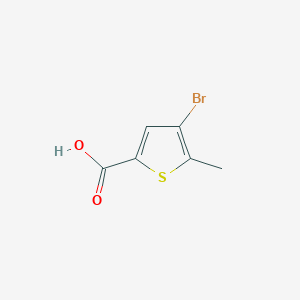
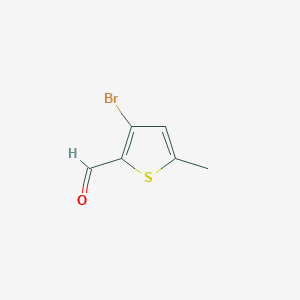
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
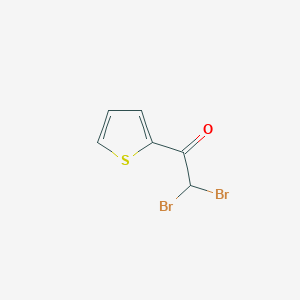
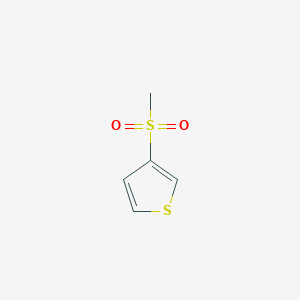
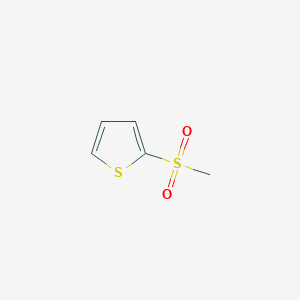
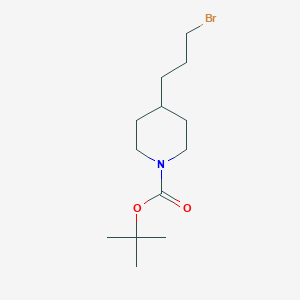
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
